Chromium tris(3,5,5-trimethylhexanoate)

説明

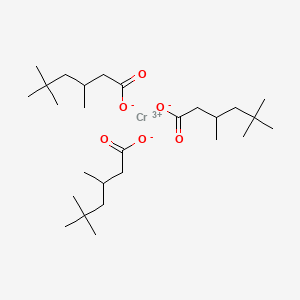

Chromium tris(3,5,5-trimethylhexanoate) is a coordination complex where chromium(III) is bonded to three 3,5,5-trimethylhexanoate ligands. The ligand, 3,5,5-trimethylhexanoic acid (CAS 512-34-5/3302-10-1), is a branched carboxylic acid with a molecular formula of C₉H₁₈O₂ . The chromium complex is identified by CAS numbers 260-317-7 and 56663-29-7 , though inconsistencies in nomenclature require verification.

特性

CAS番号 |

56663-29-7 |

|---|---|

分子式 |

C27H51CrO6 |

分子量 |

523.7 g/mol |

IUPAC名 |

chromium(3+);3,5,5-trimethylhexanoate |

InChI |

InChI=1S/3C9H18O2.Cr/c3*1-7(5-8(10)11)6-9(2,3)4;/h3*7H,5-6H2,1-4H3,(H,10,11);/q;;;+3/p-3 |

InChIキー |

IGRSPAMYVWCECY-UHFFFAOYSA-K |

正規SMILES |

CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Cr+3] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Chromium tris(3,5,5-trimethylhexanoate) can be synthesized through the reaction of chromium(III) chloride with 3,5,5-trimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In industrial settings, the production of chromium tris(3,5,5-trimethylhexanoate) often involves large-scale batch reactors where chromium salts and 3,5,5-trimethylhexanoic acid are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

化学反応の分析

Types of Reactions

Chromium tris(3,5,5-trimethylhexanoate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

Reduction: It can be reduced to lower oxidation state chromium species.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions result in new chromium complexes with different ligands.

科学的研究の応用

Chromium tris(3,5,5-trimethylhexanoate) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation processes.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallodrugs.

Industry: It is utilized in the production of specialty materials and coatings due to its unique chemical properties.

作用機序

The mechanism by which chromium tris(3,5,5-trimethylhexanoate) exerts its effects involves coordination chemistry principles. The chromium center can interact with various substrates through ligand exchange, redox reactions, and coordination to form stable complexes. These interactions are crucial for its catalytic activity and other applications.

類似化合物との比較

Key Properties:

- Molecular Formula : Cr(C₉H₁₇O₂)₃ (derived from ligand C₉H₁₈O₂ after deprotonation).

- Molecular Weight : ~523.69 g/mol (calculated).

- Structure : Octahedral geometry typical for Cr(III) complexes, with three bidentate carboxylate ligands.

Applications : Likely includes industrial catalysis, polymer stabilization, or corrosion inhibition, inferred from analogous chromium carboxylates .

Comparison with Similar Compounds

Chromium Tris(2-Ethylhexanoate)

CAS : 3444-17-5

Molecular Formula : Cr(C₈H₁₅O₂)₃

Molecular Weight : ~481.54 g/mol.

Key Difference: The 3,5,5-TMH ligand’s branching may enhance solubility in non-polar media compared to 2-ethylhexanoate, favoring niche industrial uses.

Dipentaerythritol Hexa(3,5,5-Trimethylhexanoate) (DiPEiC9)

CAS: Not explicitly listed, but referenced in viscosity studies . Molecular Formula: C₅₈H₁₀₆O₁₂ (estimated).

Note: DiPEiC9 is non-metallic and serves as a reference fluid, contrasting with chromium’s catalytic roles.

tert-Butyl Peroxy-3,5,5-Trimethylhexanoate (TBPTMH)

CAS : 3851-87-4 (peroxide derivative)

Molecular Formula : C₁₃H₂₆O₄

Safety Note: TBPTMH requires stringent handling due to its peroxide group, unlike the chromium complex .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Gaps

- Chromium Complexes: Limited direct data on chromium tris(3,5,5-TMH) necessitates reliance on ligand properties and analogous compounds. The ligand’s high branching may improve solubility in hydrophobic matrices .

- Safety : Chromium(III) compounds are generally low-risk, but Cr(VI) impurities must be monitored .

- Industrial Relevance : TBPTMH and DiPEiC9 dominate niche applications (initiators, viscosity standards), while chromium carboxylates fill catalytic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。